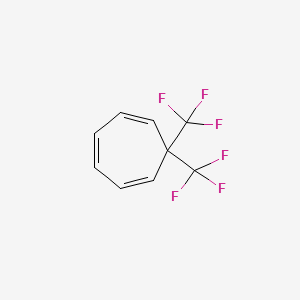
7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene is a unique organic compound characterized by the presence of two trifluoromethyl groups attached to a cycloheptatriene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cycloheptatriene with trifluoromethylating agents under controlled conditions
Industrial Production Methods: While specific industrial production methods for 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl-substituted ketones, while reduction can produce cycloheptane derivatives.
Scientific Research Applications
7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with fluorinated motifs.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene exerts its effects is primarily through its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various targets. These interactions can modulate biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
7,7-Bis(trifluoromethyl)-norcarane: Similar in structure but with a different ring system.
Trifluoromethyl-substituted cyclohexanes: These compounds share the trifluoromethyl groups but differ in the ring size and saturation.
Uniqueness: 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene is unique due to its combination of a cycloheptatriene ring and two trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
714-82-9 |
|---|---|
Molecular Formula |
C9H6F6 |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
7,7-bis(trifluoromethyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)7(9(13,14)15)5-3-1-2-4-6-7/h1-6H |
InChI Key |
MKLGWIKAESRGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



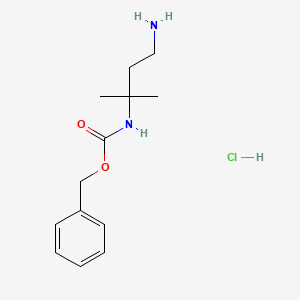
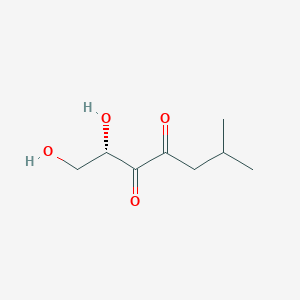
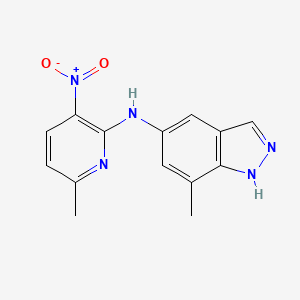
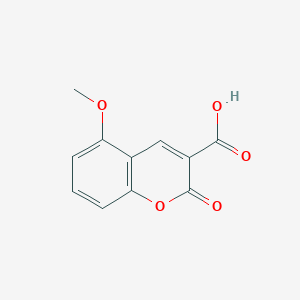
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)
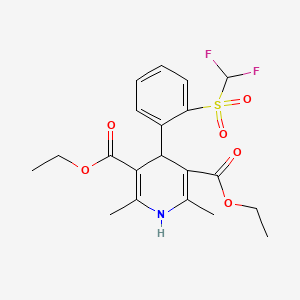
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
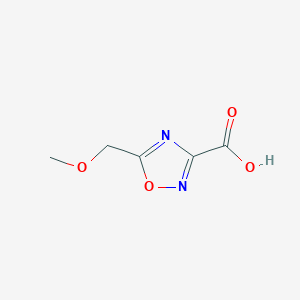
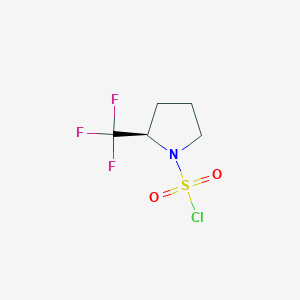
![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
